molecular formula C14H14F3NO4 B011510 Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate CAS No. 100501-60-8

Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate

Cat. No.: B011510
CAS No.: 100501-60-8
M. Wt: 317.26 g/mol
InChI Key: KSWGDSAIUPPJIB-UHFFFAOYSA-N
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Description

Its structure includes three fluorine atoms at the 2-, 3-, and 4-positions of the aromatic ring, which significantly influence its electronic and steric properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of antimicrobial and antifungal agents . Its synthetic route typically involves condensation reactions between trifluorophenylamine and diethyl ethoxymethylene malonate under controlled conditions .

Properties

IUPAC Name

diethyl 2-[(2,3,4-trifluoroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4/c1-3-21-13(19)8(14(20)22-4-2)7-18-10-6-5-9(15)11(16)12(10)17/h5-7,18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWGDSAIUPPJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159868
Record name 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100501-60-8
Record name 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100501-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Diethyl Ethoxymethylenemalonate

The 2021 method described in LookChem utilizes diethyl malonate and ethyl formate (or CO) with a dual catalyst system. Key steps include:

  • Reaction Conditions : Formylation at 125°C for 8 hours using acetic anhydride and a dual-cation ionic liquid catalyst.

  • Yield : >95% conversion, with the ionic liquid recyclable for multiple batches.

This method avoids hazardous reagents and simplifies purification through vacuum distillation. The ionic liquid’s role in stabilizing intermediates and reducing side reactions is critical for scalability.

Condensation with 2,3,4-Trifluoroaniline

The ethoxymethylene intermediate is reacted with 2,3,4-trifluoroaniline in a polar aprotic solvent (e.g., THF or DMF) under mild heating (60–80°C). Acid catalysts such as p-toluenesulfonic acid (PTSA) facilitate imine formation.

  • Typical Protocol :

    • Combine diethyl ethoxymethylenemalonate (1.0 eq) and 2,3,4-trifluoroaniline (1.05 eq) in THF.

    • Add PTSA (5 mol%), reflux for 12 hours.

    • Isolate via aqueous workup and column chromatography.

  • Yield : 80–85% (estimated based on analogous reactions).

Advantages : High atom economy and compatibility with sensitive fluorinated amines.
Limitations : Requires pre-synthesis of diethyl ethoxymethylenemalonate, adding steps.

One-Pot Synthesis Using Diethyl Malonate and Triethyl Orthoformate

A streamlined one-pot approach condenses diethyl malonate, triethyl orthoformate, and 2,3,4-trifluoroaniline in situ. This method, adapted from a 2019 ionic liquid-catalyzed synthesis, eliminates isolation of intermediates.

Reaction Mechanism and Optimization

  • Catalyst System : Dual-cation ionic liquid (e.g., 1-butyl-3-methylimidazolium acetate) and acetic anhydride.

  • Conditions : 125°C, 8 hours under nitrogen.

  • Key Steps :

    • Formylation : Triethyl orthoformate reacts with diethyl malonate to form ethoxymethylene intermediates.

    • Condensation : 2,3,4-Trifluoroaniline nucleophilically attacks the ethoxymethylene carbon, releasing ethanol.

Yield : 90–92% (extrapolated from similar substrates).

Scalability and Industrial Feasibility

The ionic liquid catalyst enhances reaction efficiency and reduces waste. A patent from CN109020810A highlights analogous esterification protocols achieving >90% yields at kilogram scale, supporting this method’s industrial viability.

Comparative Analysis of Methods

MethodCatalyst SystemTemperature (°C)Time (h)Yield (%)Scalability
CondensationPTSA60–801280–85Moderate
One-Pot (Ionic Liquid)Dual-cation ionic liquid125890–92High
PTC AdaptationNAS bromide0–52485–88*Limited

*Estimated based on analogous reactions.

Key Findings :

  • The one-pot ionic liquid method offers the best balance of yield and scalability.

  • Traditional condensation is preferable for small-scale synthesis due to simpler setup.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluorophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
The compound has been primarily investigated for its potential as an antitumor agent . The presence of the trifluoromethyl group is known to enhance biological activity due to its electron-withdrawing properties, which can affect the reactivity and stability of the molecule in biological systems. Studies have shown that derivatives of diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate exhibit significant cytotoxic effects against various cancer cell lines.

Pharmaceutical Intermediates
this compound serves as a building block for synthesizing various pharmaceuticals. Its ability to participate in cyclization reactions allows for the formation of diverse heterocyclic structures that are crucial in drug development . This versatility makes it an important intermediate in producing compounds with therapeutic potential.

Organic Synthesis

Reagent in Organic Reactions
The compound is utilized as a reagent in several organic reactions due to its reactive methylene group. It can undergo various substitution reactions such as alkylation and acylation, leading to the formation of complex molecules . This property is particularly useful in synthesizing amino acids and other biologically relevant compounds.

Cyclization Reactions
this compound can also facilitate cyclization reactions due to its structure. The methylene group can form carbanions under basic conditions, allowing for nucleophilic attacks on electrophiles and leading to the formation of cyclic structures . This feature is exploited in creating novel compounds with potential applications in materials science and pharmaceuticals.

Biological Studies

Binding Affinity Studies
Research has focused on the interaction of this compound with various biological targets. These studies aim to elucidate its mechanism of action and therapeutic effects by examining its binding affinity with proteins and other macromolecules. The enhanced hydrophobic interactions due to the trifluoromethyl group may contribute to increased binding efficiency.

Antifungal Activity

Recent studies have explored the antifungal properties of derivatives related to this compound. For instance, diethyl 2-((aryl(alkyl)amino)methylene)malonates have shown promising results against fungal pathogens like Fusarium oxysporum. These compounds exhibited varying degrees of antifungal activity, suggesting potential applications in agriculture and medicine .

Mechanism of Action

The mechanism of action of Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate involves its ability to form stable intermediates and react with various nucleophiles and electrophiles. The trifluorophenyl group enhances the compound’s reactivity, making it a valuable tool in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Unique Properties Applications
This compound (Target Compound) C₁₄H₁₄F₃NO₄ 317.263 2,3,4-Trifluorophenylamino High electronegativity due to three fluorine atoms; enhanced metabolic stability Antimicrobial intermediate
Diethyl 2-[(3,5-difluoroanilino)methylene]malonate C₁₄H₁₅F₂NO₄ 299.27 3,5-Difluorophenylamino Reduced steric hindrance compared to trifluoro analog; lower logP Precursor for fluorinated drug candidates
Diethyl 2-((4-bromophenylamino)methylene)malonate C₁₄H₁₅BrNO₄ 343.17 4-Bromophenylamino Bromine enhances halogen bonding; potential for cross-coupling reactions Anticancer agent synthesis
Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate C₂₁H₂₃N₃O₄ 368.426 Pyridine ring with 2,6-dimethyl groups Basic pyridine moiety improves solubility; π-π stacking capability Heterocyclic drug intermediates
Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate C₁₄H₁₂F₄O₅ 336.23 Tetrafluorobenzoyl group Electron-deficient aromatic system; high reactivity in nucleophilic substitutions Antibiotic synthesis
Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate C₁₄H₁₅ClFNO₄ 323.73 2-Chloro-4-fluorophenylamino Mixed halogen effects; synergistic antimicrobial activity Dual-action antifungal agents

Structural and Electronic Comparisons

  • Fluorination vs. Bromination : The trifluorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing stability against oxidative degradation compared to brominated analogs (e.g., 4-bromophenyl derivative) . However, bromine’s larger atomic radius facilitates halogen bonding in biological systems .
  • Heterocyclic vs. Phenyl Systems : Pyridine-containing analogs (e.g., ) exhibit basicity and improved aqueous solubility, whereas the trifluorophenyl group in the target compound increases lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration .
  • Substituent Position Effects : The 2,3,4-trifluoro substitution pattern creates steric hindrance, reducing reactivity in electrophilic substitutions compared to 3,5-difluoro derivatives .

Industrial and Research Considerations

  • Scalability : Trifluorophenyl derivatives require specialized fluorination techniques, increasing production costs compared to chlorinated or methylated analogs .
  • Toxicity Profiles : Diethyl malonate analogs with electron-withdrawing groups (e.g., trifluoro, nitro) show lower acute toxicity (LD₅₀ >500 mg/kg in rodents) compared to alkyl-substituted derivatives .

Biological Activity

Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate (CAS Number: 100501-60-8) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄F₃NO₄. It features a trifluorophenyl group attached to a methylene malonate moiety, which is significant for its biological interactions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, potentially affecting their biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₄F₃NO₄
Molecular Weight301.26 g/mol
CAS Number100501-60-8
Hazard ClassificationIrritant

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation. The compound appears to induce apoptosis in specific cancer cell lines by activating caspase pathways.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro, indicating potential use in therapeutic applications for inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound.

Case Study 3: Anti-inflammatory Activity

Research published in Phytotherapy Research highlighted the anti-inflammatory effects of this compound in animal models of arthritis. Administration of this compound significantly reduced swelling and pain scores compared to untreated controls.

Q & A

Q. What is the standard synthetic route for Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate, and how are reaction conditions optimized?

The compound is synthesized via condensation of 2,3,4-trifluoroaniline with diethyl ethoxymethylenemalonate. Key steps include:

  • Heating the aniline derivative with diethyl ethoxymethylenemalonate at 125–135°C for 6 hours under inert conditions, liberating ethanol .
  • Purification via hexane/petroleum ether washing to isolate the product as a semi-solid or crystalline material .
    Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, microwave irradiation (MW) or solvents like toluene can enhance yields . Excess diethyl ethoxymethylenemalonate (1.05–1.1 equiv.) ensures complete conversion of the aniline starting material .

Q. How is the structural integrity of the compound verified post-synthesis?

Characterization employs:

  • NMR spectroscopy : Comparison of chemical shifts (e.g., methylene protons at δ ~8–9 ppm) with literature data .
  • HPLC analysis : Reverse-phase methods using acetonitrile/water gradients on columns like Newcrom R1 (low silanol activity) to assess purity .
  • Mass spectrometry : LCMS or HRMS to confirm molecular ion peaks (e.g., m/z 315.067 for C₁₄H₁₅ClFNO₄ derivatives) .

Q. What role does the methylene group’s acidity play in its reactivity?

The methylene group (-CH₂-) adjacent to two carbonyls is highly acidic (pKa ~16.3 for diethyl malonate derivatives) due to resonance stabilization of the enolate. This facilitates:

  • Deprotonation by strong bases (e.g., NaOEt) for alkylation or cyclization reactions .
  • Participation in Michael additions or Gould-Jacobs cyclizations to form heterocycles like quinolones .
    Substituents on the aryl group (e.g., electron-withdrawing fluorine atoms) can further modulate acidity .

Advanced Research Questions

Q. How do reaction strategies (multicomponent vs. stepwise) impact yield and purity?

  • Multicomponent reactions (e.g., one-pot condensations) reduce steps but risk side reactions. For example, microwave-assisted syntheses in PEG-400 improve efficiency but require rigorous temperature control .
  • Stepwise syntheses (e.g., aniline → malonate adduct → cyclization) allow intermediate purification. Cyclization in diphenyl ether at 220°C produces quinolone derivatives in ~55–78% yields .
    Purity is enhanced via solvent selection (e.g., toluene for azotropic removal of ethanol) and catalysts like DBU for enolate stabilization .

Q. What challenges arise in regioselective functionalization of the malonate core, and how are they addressed?

Regioselectivity in alkene difunctionalization is ligand-dependent. For example:

  • Tris(2,4-di-tert-butylphenyl)phosphite promotes 4-exo cyclization to methylene cyclobutanes.
  • 1,2-Bis(diphenylphosphino)benzene favors 5-endo cyclization to cyclopentanes .
    Solvent polarity (e.g., DMF vs. THF) and temperature gradients further refine selectivity .

Q. How can low yields in one-pot reactions involving diethyl malonate derivatives be mitigated?

Low yields often stem from inadequate enolate formation due to the high pKa (~16.3) of the methylene group. Strategies include:

  • Using stronger bases (e.g., LDA or KHMDS) for deprotonation .
  • Pre-forming the enolate before introducing electrophiles .
  • Adding phase-transfer catalysts (e.g., PEG-400) to enhance solubility in biphasic systems .

Q. What applications does this compound have in synthesizing bioactive heterocycles?

The compound serves as a precursor for:

  • Quinolone antibiotics : Cyclization with diphenyl ether at 260°C yields ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates, key intermediates in fluoroquinolone synthesis .
  • Acridine derivatives : Reaction with aminopolymethylene-tacrine derivatives forms conjugates with acetylcholinesterase inhibition potential .
  • Oxadiazoles : Condensation with urea or hydrazines generates 1,3,4-oxadiazole chromophores with antimicrobial activity .

Methodological Considerations

Q. How are contradictions in reported melting points or spectral data resolved?

Discrepancies (e.g., mp 45–46°C vs. 79–81°C for 4-chlorophenyl derivatives ) arise from polymorphic forms or purification methods. Resolution involves:

  • Repetition under standardized conditions (solvent, cooling rate).
  • Cross-validation via DSC analysis and X-ray crystallography .

Q. What analytical pitfalls occur in quantifying byproducts during synthesis?

Common issues include:

  • Co-elution of byproducts in HPLC (addressed using MS-compatible mobile phases with formic acid) .
  • Overlapping NMR signals (resolved via 2D techniques like COSY or HSQC) .

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